2-Aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol
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Overview
Description
2-Aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol is a compound that combines the properties of two distinct chemical entities: 2-Aminobenzoic acid and 3,7,11-trimethyldodeca-2,6,10-trien-1-ol The former is an aromatic amine and carboxylic acid, while the latter is a terpenoid alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzoic acid typically involves the nitration of benzoic acid followed by reduction.
Industrial Production Methods
Industrial production of 2-Aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid. Farnesol can be produced through the extraction from essential oils or via chemical synthesis involving the use of isoprene derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Farnesol can undergo oxidation to form farnesal and farnesoic acid.
Reduction: 2-Aminobenzoic acid can be reduced to form 2-aminobenzyl alcohol.
Substitution: Both compounds can participate in substitution reactions, such as the formation of esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions
Major Products
Oxidation: Farnesal, farnesoic acid.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Esters and amides of 2-Aminobenzoic acid and farnesol
Scientific Research Applications
2-Aminobenzoic acid and farnesol have diverse applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Farnesol has been studied for its role in cell signaling and as a quorum-sensing molecule in bacteria.
Medicine: 2-Aminobenzoic acid derivatives are used in pharmaceuticals, while farnesol has potential as an antimicrobial and anti-inflammatory agent
Mechanism of Action
Molecular Targets and Pathways
2-Aminobenzoic acid: Acts as an intermediate in the synthesis of various drugs, influencing pathways related to inflammation and pain.
Farnesol: Interacts with cell membranes and proteins, affecting cell signaling pathways and exhibiting antimicrobial properties
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Similar to other aminobenzoic acids like 4-aminobenzoic acid.
Farnesol: Similar to other terpenoid alcohols like geraniol and nerol
Uniqueness
2-Aminobenzoic acid: Unique due to its specific position of the amino group, affecting its reactivity and applications.
Farnesol: Unique due to its specific structure, which allows it to participate in a wide range of biological activities
Properties
CAS No. |
390744-90-8 |
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Molecular Formula |
C22H33NO3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O.C7H7NO2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;8-6-4-2-1-3-5(6)7(9)10/h7,9,11,16H,5-6,8,10,12H2,1-4H3;1-4H,8H2,(H,9,10) |
InChI Key |
BLWUPLSWVNYBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
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